molecular formula C24H31N3O2 B2947407 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922085-49-2

2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2947407
CAS No.: 922085-49-2
M. Wt: 393.531
InChI Key: FFXKQKPLYHMKEO-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted ethyl chain. This chain incorporates a morpholine ring and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety.

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-6-3-4-8-21(18)24(28)25-17-23(27-12-14-29-15-13-27)20-9-10-22-19(16-20)7-5-11-26(22)2/h3-4,6,8-10,16,23H,5,7,11-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXKQKPLYHMKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline core.

    Attachment of the morpholine ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced.

    Formation of the benzamide core: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring and the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide and morpholine derivatives.

Scientific Research Applications

2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline and morpholine rings may play a role in binding to these targets, while the benzamide core could be involved in modulating the activity of the compound. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives, particularly those containing morpholine and tetrahydroquinoline groups. Below is a detailed comparison based on substituent variations, molecular properties, and synthesis strategies.

Substituent Position and Electronic Effects

  • Target Compound : The benzamide group is substituted with a methyl group at the 2-position (ortho to the amide linkage).
  • Analog 1: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (RN: 922113-41-5) features a 4-(trifluoromethyl) substituent (para to the amide) .
  • Analog 2: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has a 2-(trifluoromethyl) group (ortho to the amide) .
Property Target Compound Analog 1 (4-CF₃) Analog 2 (2-CF₃)
Substituent Position 2-methyl 4-CF₃ 2-CF₃
Molecular Formula C₂₄H₂₉N₃O₂ C₂₅H₂₇F₃N₄O₂ C₂₅H₂₇F₃N₄O₂
Average Mass (Da) ~391.51 ~496.51 ~496.51
Electron Effects Electron-donating Electron-withdrawing Electron-withdrawing

In contrast, trifluoromethyl groups in analogs 1 and 2 are electron-withdrawing, which may influence solubility, binding affinity, or metabolic stability .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The methyl substituent in the target compound likely increases lipophilicity compared to the trifluoromethyl analogs, which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Trifluoromethyl groups are common in drug design due to their metabolic stability and electronegativity. The para-CF₃ analog (Analog 1) may exhibit different target engagement compared to the ortho-CF₃ analog (Analog 2), as substituent position affects steric and electronic interactions .

Key Research Findings and Gaps

  • Structural Diversity: The substitution pattern on the benzamide ring significantly alters molecular properties.

Biological Activity

The compound 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic derivative belonging to the class of benzamides . Its structure suggests potential biological activities that may be relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C24H31N3O
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 921902-45-6

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to influence several pathways involved in cell signaling and regulation:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in cell growth and survival. This inhibition can lead to alterations in cytoskeleton dynamics and cell motility, affecting processes such as apoptosis and receptor endocytosis .
  • Cell Adhesion and Migration : By modulating the phosphorylation of key proteins involved in cell adhesion (e.g., BCAR1, CRK), the compound may enhance or inhibit cell migration. This is particularly relevant in cancer metastasis where cell motility is a critical factor .
  • Autophagy Regulation : The compound has been implicated in the regulation of autophagy through its action on lysosomal components, potentially influencing cellular responses to stress and nutrient availability .

Pharmacological Effects

Research indicates that 2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways .
  • Neuroprotective Effects : Given its structural similarities with other neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectionPotential protective effects against oxidative stress
Cell MigrationModulates adhesion and motility via tyrosine phosphorylation
AutophagyInfluences lysosomal function and autophagic processes

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies indicate that it may effectively bind to enzyme active sites critical for cellular functions:

  • Dihydrofolate Reductase (DHFR) : The compound showed promising binding characteristics with DHFR, suggesting its potential as an inhibitor . The binding energy calculated was significantly lower than that of known inhibitors, indicating a strong interaction.

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Comparison with Known Inhibitors
Dihydrofolate Reductase-9.0Stronger than several analogs

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